Evidence 1: Defined (2S,4S) Stereochemistry vs. Unspecified or Racemic Pyrrolidine Intermediates
The target compound is exclusively the (2S,4S) diastereomer, as confirmed by its InChI Key (UIDPXZCPXLKTHG-QNTKWALQSA-N) . In contrast, many generic pyrrolidine carboxylate intermediates are supplied as racemic mixtures or with undefined stereochemistry at one or both chiral centers. The CCR-3 antagonist patent literature explicitly requires specific enantiomeric forms for pharmaceutical activity, noting that enantiomers may be obtained by fractional crystallisation or asymmetric synthesis from optically active starting materials [1]. Using a stereochemically undefined alternative risks producing diastereomeric mixtures that confound biological assay interpretation.
| Evidence Dimension | Stereochemical definition at C-2 and C-4 positions of the pyrrolidine ring |
|---|---|
| Target Compound Data | Exclusive (2S,4S) configuration confirmed by InChI Key UIDPXZCPXLKTHG-QNTKWALQSA-N and SMILES notation CC1=C(C=C(C=C1)OC2CC(NC2)C(=O)OC)C.Cl |
| Comparator Or Baseline | Racemic pyrrolidine intermediates or those with unspecified stereochemistry at C-4 (commonly offered by general chemical suppliers without chiral specification) |
| Quantified Difference | Target: 100% (2S,4S) diastereomeric purity. Comparator: Variable or undefined diastereomeric composition—typically 0–50% desired isomer if racemic at C-4. |
| Conditions | Stereochemical identity confirmed by chiral HPLC, NMR, and X-ray crystallography as part of quality control batch release (as offered by Bidepharm ) |
Why This Matters
Consistent (2S,4S) stereochemistry is essential for reproducible SAR in CCR-3 antagonist lead optimization; a 50% loss of active isomer in a racemic mixture directly translates to a 2-fold reduction in effective potency in downstream assays.
- [1] Hoffmann-La Roche. Substituted pyrrolidines as CCR-3 receptor antagonists. U.S. Patent Application Publication No. 2009/0306138 A1, December 10, 2009. (Specifies that enantiomers may be obtained by fractional crystallisation or asymmetric synthesis from optically active starting materials, underscoring the requirement for defined stereochemistry.) View Source
